molecular formula C7H4BrF4N B13132478 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine

5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B13132478
M. Wt: 258.01 g/mol
InChI Key: JXYPNGYUQCDLHM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromomethyl group, a fluoro group, and a trifluoromethyl group attached to the pyridine ring. These substituents confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-fluoro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-fluoro-4-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of fluorinated and brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and polymers. Its unique chemical properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 5-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine possesses a unique combination of substituents that enhance its reactivity and versatility in chemical synthesis. The presence of both bromomethyl and fluoro groups allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

5-(bromomethyl)-2-fluoro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrF4N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2

InChI Key

JXYPNGYUQCDLHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CBr)C(F)(F)F

Origin of Product

United States

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